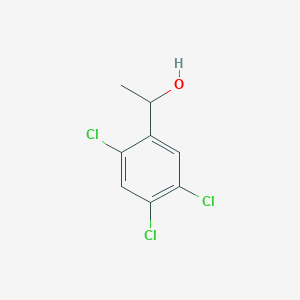

1-(2,4,5-Trichlorophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,4,5-trichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTWWYRPCFIOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864491 | |

| Record name | 1-(2,4,5-Trichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14299-54-8 | |

| Record name | 2,4,5-Trichlorophenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(2,4,5-Trichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2,4,5-Trichlorophenyl)ethanol. The document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this chlorinated aromatic alcohol. Information is presented in a structured format, including tabulated data for key chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential biological significance, particularly its anticipated antifungal properties.

Chemical Properties

This compound, with the CAS number 14299-54-8, is a chlorinated aromatic alcohol. Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, many of the physical properties are predicted values derived from computational models such as the Joback and Crippen methods.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2,4,5-Trichloro-α-methylbenzyl alcohol, 1-(2',4',5'-Trichlorophenyl)ethan-1-ol | [1] |

| CAS Number | 14299-54-8 | [1] |

| Molecular Formula | C₈H₇Cl₃O | [1] |

| Molecular Weight | 225.50 g/mol | [1] |

| SMILES | CC(O)c1cc(Cl)c(Cl)cc1Cl | [1] |

| InChI Key | CZTWWYRPCFIOMY-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Unit | Method |

| Normal Boiling Point (Tboil) | 628.09 | K | Joback |

| Normal Melting Point (Tfus) | 379.48 | K | Joback |

| Log10 of Water Solubility (log10WS) | -4.05 | - | Crippen |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.700 | - | Crippen |

| Enthalpy of Vaporization (ΔvapH°) | 67.11 | kJ/mol | Joback |

| Enthalpy of Fusion (ΔfusH°) | 22.51 | kJ/mol | Joback |

| Critical Temperature (Tc) | 846.04 | K | Joback |

| Critical Pressure (Pc) | 3415.86 | kPa | Joback |

Experimental Protocols

Synthesis Protocol 1: Reduction of 2,4,5-Trichloroacetophenone

This method involves the reduction of the corresponding ketone, 2,4,5-trichloroacetophenone, using a suitable reducing agent like sodium borohydride. A study on the synthesis of a similar compound, 1-(2,4-dichlorophenyl)-2-chloroethanol, utilized sodium borohydride for the reduction of 2,2',4'-trichloroacetophenone, suggesting the feasibility of this approach.[2]

Workflow for Synthesis via Reduction:

Caption: Synthesis of this compound via reduction.

Detailed Methodology:

-

Dissolution: Dissolve 2,4,5-trichloroacetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (1 M) until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Protocol 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction involves the reaction of a Grignard reagent, methylmagnesium bromide, with 2,4,5-trichlorobenzaldehyde.

Workflow for Synthesis via Grignard Reaction:

Caption: Synthesis of this compound via Grignard reaction.

Detailed Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Reactant Preparation: Dissolve 2,4,5-trichlorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and place it in the flask.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Grignard Addition: Add methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) dropwise from the addition funnel to the stirred solution.

-

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the product with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography as described in Protocol 2.1.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons. The aromatic region will likely display a complex splitting pattern due to the trichlorosubstitution. The methine proton (CH-OH) will appear as a quartet, and the methyl protons (CH₃) as a doublet. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit signals for the eight distinct carbon atoms in the molecule. The carbons of the trichlorophenyl ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atoms. The carbon bearing the hydroxyl group (C-OH) and the methyl carbon (CH₃) will have characteristic chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aliphatic group, C=C stretching vibrations of the aromatic ring, and C-O stretching of the alcohol. The C-Cl stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 224 (for the most abundant chlorine isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Common fragmentation patterns for benzylic alcohols include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the presence of the 2,4,5-trichlorophenyl moiety suggests potential for biological, particularly fungicidal, activity. Compounds containing this structural motif have been investigated for their effects against various fungal species.[3]

Anticipated Antifungal Mechanism of Action

The mechanism of action of many chlorinated phenolic compounds involves the disruption of cellular membranes and vital cellular processes.[4] It is hypothesized that this compound may exert its antifungal effects through one or more of the following mechanisms:

-

Membrane Disruption: The lipophilic nature of the trichlorophenyl group could facilitate its insertion into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Enzyme Inhibition: The compound may interact with and inhibit essential fungal enzymes, disrupting metabolic pathways necessary for survival.

-

Oxidative Stress: Some chlorinated phenols are known to induce the production of reactive oxygen species (ROS) within cells, leading to oxidative damage to DNA, proteins, and lipids.[5]

Hypothesized Antifungal Signaling Pathway Disruption:

Caption: Hypothesized mechanisms of antifungal action.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[6] It is also considered very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

Conclusion

This compound is a chemical compound with potential for further investigation, particularly in the field of antifungal agent development. This guide has provided a summary of its known chemical properties and proposed detailed protocols for its synthesis and purification. While experimental data on its biological activity and spectral characteristics are currently scarce, the information presented here serves as a valuable resource for researchers initiating studies on this molecule. Further research is warranted to fully elucidate its biological mechanism of action and to obtain comprehensive experimental data to validate the predicted properties.

References

- 1. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,5-trichlororophenol and its derivatives induce biochemical and morphological changes in human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 1-(2,4,5-Trichlorophenyl)ethanol (CAS: 14299-54-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4,5-Trichlorophenyl)ethanol, with the CAS number 14299-54-8, is a chlorinated aromatic alcohol. While this compound is available as a reference standard, comprehensive public data regarding its experimental properties, synthesis, and biological activity remains limited. This technical guide consolidates the available information, presents predicted physicochemical properties, and proposes potential experimental protocols for its synthesis and characterization based on established chemical principles and methodologies for analogous compounds. Furthermore, this document explores potential biological activities by examining related structures, particularly in the context of agricultural and pharmaceutical research. This guide aims to serve as a foundational resource for researchers and professionals interested in the evaluation and potential application of this compound.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly accessible literature. The following tables summarize its basic chemical identifiers and a collection of predicted physical and chemical properties derived from computational models.[1][2][3][4] These predicted values offer a preliminary understanding of the compound's characteristics.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 14299-54-8[1][3][5] |

| Molecular Formula | C₈H₇Cl₃O[1][3] |

| Molecular Weight | 225.50 g/mol [1][3] |

| IUPAC Name | This compound |

| Synonyms | 2,4,5-Trichloro-α-methylbenzyl alcohol, 1-(2',4',5'-Trichlorophenyl)ethan-1-ol[1] |

| InChI Key | CZTWWYRPCFIOMY-UHFFFAOYSA-N[1][2] |

| SMILES | CC(O)c1cc(Cl)c(Cl)cc1Cl[1][2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Unit | Source |

| Normal Boiling Point (Tboil) | 628.09 | K | Joback Method[4] |

| Normal Melting Point (Tfus) | 379.48 | K | Joback Method[4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -75.05 | kJ/mol | Joback Method[2][4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -211.06 | kJ/mol | Joback Method[2][4] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 22.51 | kJ/mol | Joback Method[2][4] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 67.11 | kJ/mol | Joback Method[2][4] |

| Log10 of Water Solubility (log10WS) | -4.05 | Crippen Method[2][4] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.700 | Crippen Method[2][4] | |

| Critical Pressure (Pc) | 3415.86 | kPa | Joback Method[2][4] |

| Critical Temperature (Tc) | 846.04 | K | Joback Method[4] |

| Critical Volume (Vc) | 0.535 | m³/kmol | Joback Method[4] |

Proposed Experimental Protocols

Due to the absence of specific published methods for this compound, this section outlines plausible experimental protocols for its synthesis and characterization based on well-established organic chemistry reactions and analytical techniques for similar compounds.

Synthesis

A common and effective method for the synthesis of substituted phenylethanols is the Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde or ketone. An alternative approach is the reduction of the corresponding acetophenone.

2.1.1. Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-2,4,5-trichlorobenzene and acetaldehyde.

-

Materials:

-

1-bromo-2,4,5-trichlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trichlorobenzene in anhydrous diethyl ether.

-

Add a small crystal of iodine to the magnesium turnings to initiate the reaction.

-

Slowly add the 1-bromo-2,4,5-trichlorobenzene solution to the magnesium turnings. The reaction should be initiated, as indicated by a color change and gentle refluxing. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2,4,5-trichlorophenylmagnesium bromide).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional two hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

-

2.1.2. Synthesis via Reduction of 2',4',5'-Trichloroacetophenone

This protocol outlines the synthesis by reduction of the corresponding ketone.

-

Materials:

-

2',4',5'-Trichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Deionized water

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2',4',5'-Trichloroacetophenone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for one hour, then allow the reaction to warm to room temperature and stir for an additional two hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Characterization

The synthesized and purified this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH), a doublet for the methyl protons (CH₃), and signals in the aromatic region for the two protons on the trichlorophenyl ring. The coupling between the methine and methyl protons should be observable.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two aliphatic carbons (methine and methyl) and the aromatic carbons. The carbons attached to chlorine atoms will exhibit characteristic chemical shifts.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. Due to the presence of three chlorine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with M, M+2, M+4, and M+6 peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection can be achieved using a UV detector, likely in the range of 200-250 nm.

-

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the presence of the 2,4,5-trichlorophenyl moiety in other biologically active molecules suggests potential areas for investigation.

-

Fungicidal Activity: Several compounds containing a 2,4,5-trichlorophenyl group have been investigated for their fungicidal properties. For instance, N-(2,4,5-trichlorophenyl)-2-hydroxycycloalkylsulfonamides have demonstrated activity against Botrytis cinerea. This suggests that this compound could be a candidate for screening in antifungal assays.

-

Agrochemical Research: The broader class of chlorophenols and their derivatives have been extensively used as pesticides and herbicides. While many of these have been phased out due to environmental concerns, the study of their metabolites and related structures remains relevant for understanding their environmental fate and for the development of new, safer agrochemicals.

-

Drug Development Intermediate: Chlorinated aromatic compounds are common building blocks in medicinal chemistry. The chlorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. As a chiral alcohol, this compound could serve as a precursor for the synthesis of more complex chiral molecules with potential therapeutic applications.

Visualizations

Proposed Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes for this compound.

References

- 1. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2,4,5-trichlorophenyl)ethanol, a valuable chemical intermediate. The primary synthetic route involves a two-step process: the Friedel-Crafts acylation of 1,2,4-trichlorobenzene to form 2,4,5-trichloroacetophenone, followed by the reduction of the ketone to the desired secondary alcohol. This document details the experimental protocols for each step, presents relevant quantitative data in a structured format, and includes workflow diagrams for clarity.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process. The first step is a Friedel-Crafts acylation of 1,2,4-trichlorobenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields the intermediate, 2,4,5-trichloroacetophenone.

The second step involves the reduction of the carbonyl group of 2,4,5-trichloroacetophenone to a hydroxyl group, forming this compound. A common and effective reducing agent for this transformation is sodium borohydride in an alcoholic solvent.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2,4,5-Trichloroacetophenone via Friedel-Crafts Acylation

This procedure is adapted from established methods for the acylation of chlorinated benzenes.

Materials:

-

1,2,4-Trichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

In a three-necked flask equipped with a stirrer, add 1,2,4-trichlorobenzene, acetyl chloride, and dichloromethane at room temperature.

-

While stirring, add anhydrous aluminum chloride in batches.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours to ensure the reaction goes to completion.

-

After the reaction, quench the mixture by carefully pouring it into a mixture of ice and water containing concentrated hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Wash the organic phase sequentially with deionized water and a saturated sodium bicarbonate solution to remove acidic impurities.

-

Dry the washed organic phase with anhydrous sodium sulfate and filter to remove the desiccant.

-

Concentrate the filtrate by rotary evaporation and add petroleum ether to the residue.

-

Cool the mixture to promote crystallization.

-

Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under a vacuum to yield 2,4,5-trichloroacetophenone.

Step 2: Reduction of 2,4,5-Trichloroacetophenone to this compound

This procedure is a standard method for the reduction of ketones to secondary alcohols using sodium borohydride.

Materials:

-

2,4,5-Trichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Hydrochloric acid (3M)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve sodium borohydride in 95% ethanol in a beaker and stir until the solid is dissolved.[1]

-

In a separate conical flask, dissolve 2,4,5-trichloroacetophenone in ethanol.

-

Prepare an ice bath to cool the sodium borohydride solution.

-

Add the 2,4,5-trichloroacetophenone solution dropwise to the borohydride solution while stirring continuously. Maintain the reaction temperature between 30-50°C by controlling the rate of addition and using the ice bath.[1]

-

After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[1]

-

Add approximately 4 mL of 3M hydrochloric acid to the reaction mixture to quench the reaction and decompose excess borohydride.[1]

-

Heat the mixture to a boil until it separates into two layers.[1]

-

Cool the reaction mixture in an ice bath.

-

Transfer the mixture to a separatory funnel, add diethyl ether, and add water to dissolve any precipitate.[1]

-

Extract the aqueous layer with diethyl ether, and repeat the extraction.[1]

-

Combine the ether extracts and wash them with an equal volume of water.[1]

-

Dry the combined organic layers with anhydrous sodium sulfate.[1]

-

Filter the dried solution into a round-bottom flask.[1]

-

Remove the solvent using a rotary evaporator to obtain this compound.[1]

-

The final product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis steps. The data is based on typical yields and conditions for analogous reactions and should be considered as a reference.

Table 1: Reaction Parameters for the Synthesis of 2,4,5-Trichloroacetophenone

| Parameter | Value | Reference |

| Reactants | ||

| 1,2,4-Trichlorobenzene | 1.0 eq | Adapted from[2] |

| Acetyl Chloride | 1.1 eq | Adapted from[2] |

| Aluminum Chloride | 1.2 eq | Adapted from[2] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | ||

| Typical Yield | 86% | [2] |

Table 2: Reaction Parameters for the Reduction of 2,4,5-Trichloroacetophenone

| Parameter | Value | Reference |

| Reactants | ||

| 2,4,5-Trichloroacetophenone | 1.0 eq | Adapted from[1] |

| Sodium Borohydride | 1.5 eq | Adapted from[1] |

| Reaction Conditions | ||

| Solvent | 95% Ethanol | [1] |

| Temperature | 30-50°C | [1] |

| Reaction Time | 15 minutes | [1] |

| Yield | ||

| Typical Yield | >90% | General expectation for this reaction |

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 1-(2,4,5-Trichlorophenyl)ethanol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and predicted spectroscopic data for 1-(2,4,5-Trichlorophenyl)ethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Identification

This compound is a chiral aromatic alcohol. Its structure consists of an ethanol backbone with a 2,4,5-trichlorophenyl substituent attached to the carbon bearing the hydroxyl group.

Molecular Identifiers

| Identifier | Value |

| Chemical Formula | C₈H₇Cl₃O |

| Molecular Weight | 225.50 g/mol [1] |

| CAS Number | 14299-54-8[1] |

| SMILES | CC(O)c1cc(Cl)c(Cl)cc1Cl[1] |

| InChI Key | CZTWWYRPCFIOMY-UHFFFAOYSA-N[1] |

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. Note that many of these values are calculated and have not been experimentally verified.

| Property | Value | Source |

| Molecular Weight | 225.50 g/mol | [1] |

| Appearance | Neat (liquid) | [1] |

| Boiling Point (predicted) | 628.09 K | [2] |

| Melting Point (predicted) | 379.48 K | [2] |

| logP (Octanol/Water Partition Coefficient) (predicted) | 3.700 | [2] |

| Water Solubility (log10WS) (predicted) | -4.05 mol/L | [2] |

| Enthalpy of Vaporization (ΔvapH°) (predicted) | 67.11 kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) (predicted) | 22.51 kJ/mol | [2] |

Experimental Protocols

Proposed Synthesis: Reduction of 2',4',5'-Trichloroacetophenone

A common method for the synthesis of substituted phenylethanols is the reduction of the corresponding acetophenone.

Caption: Proposed synthesis of this compound.

Methodology:

-

Dissolution: 2',4',5'-Trichloroacetophenone is dissolved in a suitable solvent such as methanol or ethanol for reactions with sodium borohydride (NaBH₄), or in an aprotic solvent like tetrahydrofuran (THF) for reactions with lithium aluminum hydride (LiAlH₄).

-

Reduction: The reducing agent (e.g., NaBH₄) is added portion-wise to the stirred solution of the ketone at a controlled temperature, typically 0 °C to room temperature.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of water or a dilute acid to neutralize any excess reducing agent.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound have been found in the public domain. The following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

4.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the ethanol group, the hydroxyl proton, and the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (2 protons) | 7.3 - 7.6 | m | 2H |

| CH-OH | ~5.0 | q | 1H |

| OH | Variable (broad singlet) | s | 1H |

| CH₃ | ~1.5 | d | 3H |

4.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl (3 carbons) | 130 - 140 |

| Aromatic C-H (2 carbons) | 125 - 130 |

| Aromatic C-C(OH)CH₃ | 140 - 145 |

| CH-OH | 65 - 75 |

| CH₃ | 20 - 30 |

4.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Fragment |

| 224/226/228 | [M]⁺ (Molecular ion) |

| 209/211/213 | [M - CH₃]⁺ |

| 181/183/185 | [M - C₂H₅O]⁺ |

The isotopic pattern due to the three chlorine atoms will be a key feature in identifying the molecular ion and chlorine-containing fragments.

4.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Alkane |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1200 | C-O stretch | Alcohol |

| 700-900 | C-Cl stretch | Aryl Halide |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the 2,4,5-trichlorophenyl moiety is present in several compounds with known biological activities, primarily as pesticides and fungicides. For instance, N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have shown fungicidal activity against Botrytis cinerea. This suggests that this compound could potentially serve as a precursor or intermediate in the synthesis of biologically active molecules. Further research is required to elucidate any intrinsic biological effects of this compound.

Caption: Logical relationships of this compound.

References

physical and chemical properties of 1-(2,4,5-Trichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2,4,5-Trichlorophenyl)ethanol. It includes a summary of its characteristics, a plausible experimental protocol for its synthesis, and a discussion of its potential biological activities based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties

This compound, with the CAS number 14299-54-8, is a chlorinated aromatic alcohol.[1][2] Its structure consists of an ethanol backbone substituted with a 2,4,5-trichlorophenyl group.

Physical and Chemical Data

The available quantitative data for this compound is summarized in the tables below. It is important to note that many of the listed physical properties are predicted values from computational models and await experimental verification.[3]

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₃O | [1] |

| Molecular Weight | 225.50 g/mol | [1][2] |

| Appearance | Neat (Assumed) | [1] |

| Normal Melting Point (Tfus) | 379.48 K / 106.33 °C | Joback Method (Calculated)[3] |

| Normal Boiling Point (Tboil) | 628.09 K / 354.94 °C | Joback Method (Calculated)[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.700 | Crippen Method (Calculated)[3] |

| Water Solubility (log10WS) | -4.05 mol/L | Crippen Method (Calculated)[3] |

Table 2: Thermodynamic and Calculated Properties

| Property | Value | Unit | Source |

| Enthalpy of Fusion (ΔfusH°) | 22.51 | kJ/mol | Joback Method (Calculated)[3] |

| Enthalpy of Vaporization (ΔvapH°) | 67.11 | kJ/mol | Joback Method (Calculated)[3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -75.05 | kJ/mol | Joback Method (Calculated)[3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -211.06 | kJ/mol | Joback Method (Calculated)[3] |

| Critical Temperature (Tc) | 846.04 | K | Joback Method (Calculated)[3] |

| Critical Pressure (Pc) | 3415.86 | kPa | Joback Method (Calculated)[3] |

| Critical Volume (Vc) | 0.535 | m³/kmol | Joback Method (Calculated)[3] |

| McGowan's Characteristic Volume (McVol) | 142.410 | ml/mol | McGowan Method (Calculated)[3] |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the methyl protons. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The methine proton (CH-OH) would be a quartet (split by the methyl group) at approximately δ 4.8-5.2 ppm. The methyl protons (CH₃) would appear as a doublet (split by the methine proton) in the upfield region (δ 1.4-1.6 ppm). The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary (δ 2.0-5.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the two aromatic carbons bonded to chlorine, the four other aromatic carbons, the carbon bearing the hydroxyl group (C-OH), and the methyl carbon (CH₃). The aromatic carbons would resonate in the δ 120-140 ppm range, with those bonded to chlorine being further downfield. The C-OH carbon would be expected around δ 65-75 ppm, and the methyl carbon would be in the upfield region, around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl group would appear just below 3000 cm⁻¹. The C-O stretching vibration would be visible in the 1000-1200 cm⁻¹ region. Characteristic C-Cl stretching absorptions would be found in the fingerprint region below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 224 (for the ³⁵Cl isotopes) and isotopic peaks corresponding to the presence of three chlorine atoms (M+2, M+4, M+6). Common fragmentation patterns would include the loss of a methyl group (M-15) and the loss of water (M-18). Alpha-cleavage between the carbinol carbon and the phenyl ring could also be a significant fragmentation pathway.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound, adapted from a method for a structurally similar compound. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Reaction: Reduction of 2',4',5'-Trichloroacetophenone

Materials:

-

2',4',5'-Trichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4',5'-trichloroacetophenone in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in small portions to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times. Sodium borohydride is a reactive substance and should be handled with care.

Biological Activity and Metabolism

Potential Biological Activity

While direct studies on the biological activity of this compound are limited in the public domain, the 2,4,5-trichlorophenyl moiety is present in several compounds with known biological effects. For instance, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have shown fungicidal activity against Botrytis cinerea. This suggests that this compound could be investigated for potential antifungal or pesticidal properties.

Proposed Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, research on the metabolism of the structurally related herbicide 2-(2,4,5-trichlorophenoxy)ethanol in sheep provides insights into a plausible metabolic fate.[4] By analogy, this compound could undergo oxidation to the corresponding aldehyde and then to the carboxylic acid. Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, are also likely metabolic pathways to facilitate excretion.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Proposed Metabolic Pathway

The diagram below outlines a hypothetical metabolic pathway for this compound based on the metabolism of similar compounds.

Caption: Hypothetical Metabolic Pathway.

Safety Information

According to available safety data sheets, this compound is classified as causing skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[2] It is recommended to wear protective gloves, and in case of eye contact, to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse.[2] Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols.

References

An In-depth Technical Guide to 1-(2,4,5-Trichlorophenyl)ethanol: A Review of Available Data and Theoretical Applications

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 1-(2,4,5-Trichlorophenyl)ethanol. This guide provides a comprehensive overview of its known properties and presents theoretical methodologies and potential biological activities based on structurally related compounds. The experimental protocols and mechanistic pathways described herein are illustrative and require experimental validation.

Introduction

This compound is a chlorinated aromatic alcohol. Its structure, featuring a trichlorinated phenyl ring attached to an ethanol backbone, suggests potential applications in agrochemical and pharmaceutical research, given the prevalence of this scaffold in bioactive molecules. This document aims to consolidate the available information on this compound and provide a theoretical framework for its synthesis and potential biological relevance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While extensive experimental data is scarce, a summary of the known and calculated properties of this compound is presented below. These properties are crucial for its handling, characterization, and potential application development.

| Property | Value | Source |

| CAS Number | 14299-54-8 | [CymitQuimica] |

| Molecular Formula | C₈HⲇCl₃O | [CymitQuimica] |

| Molecular Weight | 225.50 g/mol | [CymitQuimica] |

| Appearance | Neat (Assumed liquid at room temperature) | [CymitQuimica] |

| logP (Octanol/Water) | 3.700 (Calculated) | [Cheméo] |

| Water Solubility | -4.05 log(mol/L) (Calculated) | [Cheméo] |

| Boiling Point (at 760 mmHg) | 628.09 K (354.94 °C) (Calculated) | [Cheméo] |

| Melting Point | 379.48 K (106.33 °C) (Calculated) | [Cheméo] |

Theoretical Synthesis Protocol

Reaction Scheme:

The synthesis would likely involve the reaction of 2,4,5-trichlorobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by an acidic workup.

Proposed Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Aldehyde: Dissolve 2,4,5-trichlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C with constant stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not available. However, the 2,4,5-trichlorophenyl moiety is present in several compounds with known biological activities, particularly as fungicides and herbicides.

-

Fungicidal Activity: Research on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides has demonstrated that the 2,4,5-trichlorophenyl group can be a key pharmacophore for potent fungicidal activity against pathogens like Botrytis cinerea[1]. This suggests that this compound could be investigated for similar properties. The mode of action for such compounds often involves the disruption of fungal cell membranes or inhibition of essential enzymes.

-

Herbicidal Activity: The precursor, 2,4,5-trichlorophenol, is used in the synthesis of the herbicide 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid)[2][3]. While the biological activity of the ethanol derivative would be different, the structural similarity warrants investigation into its potential phytotoxic effects.

-

Toxicity: It is important to note that many chlorinated phenols and their derivatives can exhibit toxicity. For instance, 2,4,5-trichlorophenol is a known irritant and can cause skin burns upon acute exposure[3]. Therefore, this compound should be handled with appropriate safety precautions. According to safety data, it is classified as a skin and eye irritant[4].

Due to the lack of specific biological data, a signaling pathway diagram cannot be constructed. Further research is required to determine if this compound has any significant biological effects and to elucidate its mechanism of action.

Mandatory Visualizations

As no specific experimental workflows or signaling pathways for this compound are documented, a generalized workflow for the proposed theoretical synthesis is provided below.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of published experimental data. While its basic chemical identity is known, its synthesis, spectroscopic characterization, and biological activities remain largely unexplored. The theoretical framework provided in this guide, based on the chemistry of analogous compounds, suggests that it could be a target for synthesis and screening in agrochemical and pharmaceutical research. Future work should focus on developing a validated synthesis protocol, thoroughly characterizing the compound using modern analytical techniques, and performing a comprehensive evaluation of its biological properties to unlock its potential applications.

References

Safety and Handling of 1-(2,4,5-Trichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. 1-(2,4,5-Trichlorophenyl)ethanol is a chemical with limited publicly available toxicological data. All handling and experimental procedures should be conducted with extreme caution, under the supervision of trained personnel, and in accordance with all applicable safety regulations. The information on related compounds is provided for context and may not be representative of the hazards of this compound.

Executive Summary

Chemical and Physical Properties

A summary of the known and calculated physical and chemical properties of this compound is presented below. Understanding these properties is crucial for safe handling, storage, and spill response.

| Property | Value | Source |

| CAS Number | 14299-54-8 | [1] |

| Molecular Formula | C₈H₇Cl₃O | [1][4] |

| Molecular Weight | 225.50 g/mol | [1][4] |

| Appearance | Neat / Crystalline Solid | [4] |

| Storage Temperature | 4 °C | [1] |

| Boiling Point (Tboil) | 628.09 K (Calculated) | [5] |

| Melting Point (Tfus) | 379.48 K (Calculated) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.700 (Calculated) | [5] |

| Water Solubility (log10ws) | -4.05 (Calculated) | [5] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Hazard Pictograms:

Toxicological Data

Direct experimental toxicological data for this compound is largely unavailable in public literature.[1] For context, data for the structurally related compound 2,4,5-Trichlorophenol (CAS: 95-95-4) is provided. This compound may be a metabolic precursor or degradation product.

| Metric | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 2.96 g/kg (2960 mg/kg) | [6] |

| Chronic Effects | Rat | Oral (Dietary) | Slight degenerative changes in the liver and kidneys | [5] |

Note: The U.S. Environmental Protection Agency (EPA) has classified 2,4,5-trichlorophenol as a Group D substance, not classifiable as to human carcinogenicity, due to a lack of data.[5]

Safety and Handling Precautions

Based on the known hazards, the following precautions are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A logical workflow for selecting and using PPE is essential.

Caption: Personal Protective Equipment (PPE) selection workflow.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

-

Skin Protection: Wear a laboratory coat and impervious gloves (e.g., nitrile rubber).[1][3] Wash hands thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[3]

-

Respiratory Protection: Avoid breathing vapors, mist, or gas.[1] If ventilation is inadequate or in case of a spill, use a NIOSH-approved respirator.

Storage and Stability

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store at the recommended temperature of 4°C.[1]

-

Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill and Disposal

-

Spill Response: Do not let the product enter drains.[1][3] Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

First Aid Measures

A clear, logical process for responding to an exposure is critical.

Caption: First aid response flowchart for exposure incidents.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[1][3]

Experimental Protocols (General Methodologies)

As no specific experimental safety studies for this compound are publicly available, this section outlines generalized protocols for key toxicological assessments based on OECD guidelines. These are provided as examples of how such a compound would be evaluated.

Protocol: Acute Oral Toxicity (General OECD 423 Method)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure: a. Animals are fasted prior to dosing. b. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals by oral gavage. c. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. d. If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be used in another group to refine the classification. e. At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity. It is not designed to calculate a precise LD₅₀ but rather to determine a range.

Protocol: In Vitro Skin Irritation (General OECD 439 Method)

-

Objective: To determine the skin irritation potential of a substance using a reconstructed human epidermis (RhE) model.

-

Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: a. The test substance is applied topically to the surface of the RhE tissue. b. Tissues are incubated for a set period (e.g., 60 minutes). c. After exposure, the tissues are rinsed and incubated in fresh medium. d. Cell viability is assessed using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls. A viability below 50% typically indicates an irritant potential.

Potential Signaling and Metabolic Pathways

No specific signaling or metabolic pathways have been elucidated for this compound. However, based on its structure, it is plausible that it undergoes metabolic processes similar to other xenobiotics. The ethanol moiety may be oxidized, potentially leading to the formation of other compounds or conjugation for excretion. The trichlorophenyl group is similar to that in 2,4,5-trichlorophenol, which is known to be persistent and can cause toxicity.

Caption: Hypothesized metabolic relationship.

The toxicity of chlorophenols is often linked to their ability to uncouple oxidative phosphorylation and induce oxidative stress. Further research would be required to determine if this compound or its metabolites share these mechanisms.

References

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. hpc-standards.us [hpc-standards.us]

In-depth Technical Guide: Toxicological Data for 1-(2,4,5-Trichlorophenyl)ethanol

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the available toxicological data for 1-(2,4,5-Trichlorophenyl)ethanol.

Executive Summary

This technical guide provides a detailed overview of the currently available toxicological information for the chemical compound this compound. A thorough search of scientific literature, regulatory databases, and safety data sheets has been conducted to compile this report. The primary finding of this investigation is a significant lack of specific toxicological studies conducted on this compound. While information on structurally related compounds exists, direct experimental data on the acute, chronic, genetic, and reproductive toxicity of this compound is largely unavailable. This document summarizes the limited existing information and provides context based on related chemical structures.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,4,5-Trichloro-α-methylbenzyl alcohol |

| CAS Number | 14299-54-8 |

| Molecular Formula | C₈H₇Cl₃O |

| Molecular Weight | 225.50 g/mol |

Toxicological Data Summary

A comprehensive search for quantitative toxicological data for this compound yielded limited specific results. The available safety data sheets consistently report "no data available" for key toxicological endpoints.[1] The following table summarizes the status of available data:

| Toxicological Endpoint | Data Availability |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] |

| Skin Corrosion/Irritation | No data available[1] |

| Serious Eye Damage/Irritation | No data available[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |

Hazard Classifications

According to Regulation (EC) No 1272/2008, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

These classifications are likely based on predictions from structurally similar compounds or default classifications in the absence of specific data.

Insights from Structurally Related Compounds

In the absence of direct data, a toxicological assessment often involves examining data from structurally similar chemicals.

2,4,5-Trichlorophenoxyethanol (TCPE)

A related compound, 2,4,5-trichlorophenoxyethanol (TCPE), a component of the Hungarian herbicide Buvinol, has been studied for its carcinogenic and genotoxic effects. Research indicated that TCPE contaminated with dioxin was found to be hepatocarcinogenic.[2] Further studies on purified TCPE (with low dioxin content) found it to be genotoxic, as it induced sister chromatid exchanges in Chinese hamster cells in vitro.[2] However, it was not mutagenic in the Ames test.[2] It is crucial to note that TCPE is structurally different from this compound, and therefore, these findings are not directly applicable but may suggest potential areas of concern.

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Another related compound is the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Studies on 2,4,5-T have identified it as a reproductive and developmental toxin.[3] It has been shown to cause developmental effects in mice, including reduced fetal weight and increased incidences of cleft palate.[4] While 2,4,5-T shares the 2,4,5-trichlorophenyl moiety, the different functional group significantly alters its chemical and toxicological properties.

Ethanol Metabolism and Toxicity of Chlorinated Compounds

The "ethanol" portion of the name refers to the two-carbon alcohol structure attached to the trichlorophenyl ring. The metabolism of ethanol in the body is well-understood and primarily occurs in the liver via alcohol dehydrogenase and the microsomal ethanol-oxidizing system (MEOS).[5][6] Chronic exposure to ethanol can lead to the induction of cytochrome P450 enzymes, particularly CYP2E1, which can increase the metabolic activation of other xenobiotics to toxic intermediates.[5][7]

Chlorinated aromatic compounds, as a class, can exhibit a range of toxicities. Their lipophilicity can lead to bioaccumulation in fatty tissues. The specific toxicological profile is highly dependent on the number and position of chlorine atoms on the aromatic ring, as well as the nature of other functional groups.

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, no experimental protocols can be cited. Should future research be undertaken, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would likely be followed for endpoints such as acute toxicity (e.g., OECD 420, 423, 425), skin and eye irritation (e.g., OECD 404, 405), genotoxicity (e.g., OECD 471, 473, 474), and reproductive/developmental toxicity (e.g., OECD 414, 416).

Signaling Pathways and Experimental Workflows

The mandatory visualization of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be provided as no such data has been published for this compound. The creation of such diagrams requires experimental evidence of molecular interactions and toxicological mechanisms, which is currently absent from the scientific literature.

Conclusion and Recommendations

The toxicological profile of this compound remains largely uncharacterized. The available information is limited to hazard classifications indicating potential for skin and eye irritation. While data from structurally related compounds such as TCPE and 2,4,5-T may offer some preliminary insights into potential hazards, these should be interpreted with extreme caution due to differences in chemical structure and reactivity.

For researchers, scientists, and drug development professionals working with or considering the use of this compound, it is imperative to handle this compound with appropriate safety precautions, assuming it may possess significant toxicity until proven otherwise. We strongly recommend that comprehensive toxicological testing be conducted to fill the existing data gaps and allow for a thorough risk assessment. This should include, at a minimum, studies on acute toxicity, genotoxicity, and repeated dose toxicity.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 4. Correlations of developmental end points observed after 2,4,5-trichlorophenoxyacetic acid exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. m.youtube.com [m.youtube.com]

- 7. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

Environmental Fate of 1-(2,4,5-Trichlorophenyl)ethanol: A Technical Guide

Executive Summary

1-(2,4,5-Trichlorophenyl)ethanol is a chlorinated aromatic alcohol whose environmental fate is predicted to be governed by several key processes. The trichlorophenyl ring suggests a degree of recalcitrance to rapid degradation, a common characteristic of highly chlorinated aromatic compounds. The ethanol side chain, however, provides a potential site for initial microbial oxidation. Key transformation pathways are expected to include:

-

Biodegradation: Under aerobic conditions, microbial oxidation of the ethanol moiety to 2,4,5-trichloroacetophenone is a probable initial step. Subsequent degradation of the aromatic ring is likely to proceed via dioxygenase-catalyzed reactions, leading to chlorinated catechols, followed by ring cleavage. Under anaerobic conditions, reductive dechlorination of the phenyl ring is a plausible pathway.

-

Photodegradation: In aqueous environments and on surfaces, direct and indirect photolysis may contribute to the transformation of the molecule, primarily through the cleavage of carbon-chlorine bonds.

-

Abiotic Degradation: Hydrolysis of the carbon-chlorine bonds is expected to be a very slow process under typical environmental pH and temperature conditions.

-

Sorption: The compound is expected to exhibit moderate to high sorption to soil and sediment organic matter, which will influence its mobility and bioavailability.

This document provides a detailed examination of these predicted pathways, supported by data from analogous compounds, and outlines experimental protocols for future research.

Predicted Physicochemical Properties and Environmental Distribution

While experimental data for this compound is scarce, its structure allows for the estimation of key physicochemical properties that influence its environmental distribution.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

| Molecular Weight | 225.5 g/mol | - |

| Water Solubility | Low to Moderate | Limited mobility in aqueous systems, tendency to partition to organic phases. |

| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant. |

| Octanol-Water Partition Coefficient (Kow) | High (estimated) | Strong tendency to sorb to soil and sediment organic carbon, potential for bioaccumulation. |

| Henry's Law Constant | Low (estimated) | Limited volatilization from water. |

Biodegradation Pathways

The biodegradation of this compound is anticipated to proceed via different mechanisms under aerobic and anaerobic conditions.

Aerobic Biodegradation

Under aerobic conditions, the primary point of microbial attack is likely the ethanol side chain, followed by degradation of the aromatic ring.

The proposed aerobic biodegradation pathway is as follows:

-

Oxidation of the Alcohol: The ethanol group is oxidized by microbial alcohol dehydrogenases to form 2,4,5-trichloroacetophenone.

-

Dioxygenase Attack: A dioxygenase enzyme attacks the aromatic ring, incorporating two hydroxyl groups and initiating the removal of chlorine substituents. This can lead to the formation of a chlorinated catechol.

-

Ring Cleavage: The chlorinated catechol undergoes ortho- or meta-cleavage by catechol dioxygenases, breaking open the aromatic ring.

-

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways.

Caption: Proposed aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation

Under anaerobic conditions, reductive dechlorination is the more probable initial transformation, where chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms.

The proposed anaerobic pathway involves:

-

Reductive Dechlorination: Sequential removal of chlorine atoms from the 2,4,5-trichlorophenyl ring to form dichlorophenyl, monochlorophenyl, and finally phenylethanol intermediates. This process is often mediated by organohalide-respiring bacteria.

-

Degradation of Phenylethanol: The resulting 1-phenylethanol can be further degraded under anaerobic conditions, potentially through fermentation or other anaerobic metabolic pathways.

Caption: Proposed anaerobic biodegradation pathway via reductive dechlorination.

Abiotic Degradation

Abiotic processes, including photodegradation and hydrolysis, are also expected to contribute to the transformation of this compound in the environment.

Photodegradation

Photodegradation in the presence of sunlight is a potential transformation pathway in surface waters and on soil surfaces. The primary mechanism is likely to be the photolytic cleavage of the carbon-chlorine bonds, leading to less chlorinated congeners and eventually to phenylethanol. The presence of photosensitizers in natural waters, such as dissolved organic matter, could enhance the rate of indirect photolysis.

Caption: Proposed photodegradation pathway of this compound.

Hydrolysis

Hydrolysis of the aryl-chloride bonds of this compound is expected to be a very slow process under typical environmental conditions (pH 5-9).[1] The stability of the C-Cl bond on the aromatic ring makes it resistant to nucleophilic attack by water. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.[2]

Quantitative Data from Analogous Compounds

Direct quantitative data for the environmental fate of this compound is unavailable. The following table summarizes data from structurally related compounds to provide an estimate of its persistence.

Table 2: Environmental Fate Data for Analogous Compounds

| Compound | Environmental Matrix | Process | Half-life / Degradation Rate | Reference |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Soil | Biodegradation | 14 - 48 days | [3] |

| 2,4-Dichlorophenol (2,4-DCP) | Freshwater Sediment (anaerobic) | Biodegradation | Adapted sediment: 7 days | [4] |

| 1-(2-chlorophenyl) ethanol (CPE) | Aqueous solution with Pd/Fe | Reductive Dechlorination | Pseudo-first-order, complete in 145 min | [5] |

| Chlorinated Ethenes | Groundwater | Abiotic Reductive Dechlorination | Half-lives can be on the order of years but are site-specific | [6] |

| General Pesticides | Soil | Biodegradation | Low persistence: < 16 daysModerate: 16-59 daysHigh: > 60 days | [7] |

Experimental Protocols

To definitively determine the environmental fate of this compound, a series of laboratory studies are required. The following outlines key experimental protocols based on standard methods for organic contaminants.

Aerobic Biodegradation in Soil Microcosms

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil and identify major metabolites.

Methodology:

-

Soil Collection and Characterization: Collect surface soil from a relevant, uncontaminated site. Characterize the soil for pH, organic carbon content, texture, and microbial biomass.

-

Microcosm Setup: Prepare microcosms using glass jars with airtight lids. To each jar, add a known weight of sieved, moist soil.

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Spike the soil in the microcosms to achieve a target concentration (e.g., 10 mg/kg). Allow the solvent to evaporate.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture at a consistent level (e.g., 60% of water holding capacity). Ensure aerobic conditions by periodically opening the jars to allow for gas exchange.

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice triplicate microcosms from both the spiked and control groups.

-

Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and hexane) using sonication or accelerated solvent extraction (ASE).

-

Analysis: Analyze the extracts for the parent compound and potential metabolites (e.g., 2,4,5-trichloroacetophenone) using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil.

Caption: Workflow for an aerobic soil microcosm study.

Photodegradation in Aqueous Solution

Objective: To determine the rate of direct and indirect photodegradation of this compound in water.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of this compound in purified water and in a natural water sample (to assess indirect photolysis) at a known concentration.

-

Photoreactor Setup: Place the solutions in quartz tubes and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run parallel dark controls to account for any abiotic degradation not due to light.

-

Irradiation: Irradiate the samples for a set period, taking subsamples at various time points.

-

Analysis: Analyze the subsamples for the parent compound concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS.

-

Data Analysis: Calculate the photodegradation rate constant and half-life.